molecular formula C21H26N4O3 B3723017 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No. B3723017
M. Wt: 382.5 g/mol
InChI Key: JNWFXEZBCVEKRX-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide, also known as BHAM or BHAM-1, is a compound that has been used in scientific research for its potential therapeutic properties. BHAM belongs to the class of hydrazones and has been found to exhibit antibacterial, antifungal, and antiviral activities.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is not fully understood. However, it is believed that 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has also been found to inhibit the activity of certain enzymes involved in fungal cell wall synthesis. The antiviral activity of 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is believed to be due to its ability to interfere with viral replication.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effect on liver and kidney function. 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide in lab experiments include its low toxicity, broad-spectrum activity against bacteria, fungi, and viruses, and its potential anti-inflammatory properties. However, the limitations of using 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide include its low solubility in water and its relatively low yield during synthesis.

Future Directions

There are several future directions for the use of 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide in scientific research. One potential application is in the development of new antibacterial, antifungal, and antiviral drugs. 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide could also be used in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide and to optimize its synthesis.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans. Additionally, 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been found to have antiviral activity against herpes simplex virus type-1 and type-2.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-28-19-9-5-8-18(21(19)27)14-22-23-20(26)16-25-12-10-24(11-13-25)15-17-6-3-2-4-7-17/h2-9,14,27H,10-13,15-16H2,1H3,(H,23,26)/b22-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWFXEZBCVEKRX-HMAPJEAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
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